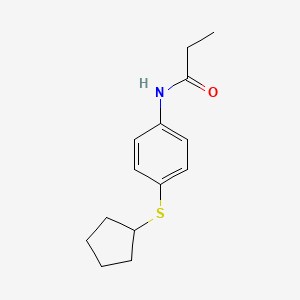

n-(4-(Cyclopentylthio)phenyl)propionamide

Description

N-(4-(Cyclopentylthio)phenyl)propionamide is a propionamide derivative characterized by a cyclopentylthio (C₅H₉S) substituent at the para position of the phenyl ring. The compound combines a thioether linkage with an amide functional group, rendering it structurally distinct from simpler aromatic amides.

Properties

Molecular Formula |

C14H19NOS |

|---|---|

Molecular Weight |

249.37 g/mol |

IUPAC Name |

N-(4-cyclopentylsulfanylphenyl)propanamide |

InChI |

InChI=1S/C14H19NOS/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |

InChI Key |

DQPAYEAQPBYYQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)SC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)propionamide typically involves the reaction of 4-(cyclopentylthio)aniline with propionyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4-(Cyclopentylthio)phenyl)propionamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives depending on the specific reducing agent.

Substitution: Substituted aromatic derivatives with different functional groups.

Scientific Research Applications

Chemistry: n-(4-(Cyclopentylthio)phenyl)propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in designing drugs with specific biological targets.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(4-(Cyclopentylthio)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural features. The cyclopentylthio group and the amide moiety may play crucial roles in its binding affinity and specificity towards certain biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(Cyclopentylthio)phenyl)propionamide with structurally related propionamide derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The cyclopentylthio group in the target compound may enhance lipophilicity compared to hydroxyl or sulfonyl analogs, influencing membrane permeability in drug design . Thioether vs.

Pharmaceutical Relevance: Compounds like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide () demonstrate the utility of thioether-linked amides in targeting enzymes or receptors, suggesting similar pathways for the cyclopentylthio derivative . N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide () highlights the role of piperidine moieties in central nervous system (CNS) drug intermediates, a domain where the target compound’s cyclopentyl group might also be applicable .

Synthetic Challenges :

- Nucleophilic substitution reactions (e.g., with chloromethylpyrazoles, as in ) yield moderate to low product purity, suggesting that the cyclopentylthio group’s steric bulk could further complicate synthesis .

Research Findings and Limitations

- Structural Analog Data : While direct studies on This compound are absent, and describe propionamide derivatives with complex substituents (e.g., sulfonamides), achieving yields of 21–56% in dirhodium-catalyzed reactions. This implies that the target compound’s synthesis may require specialized catalysts .

- Thermal Stability : Analogous compounds like 3-chloro-N-phenyl-phthalimide () exhibit stability in polyimide synthesis, suggesting that the cyclopentylthio group’s thermal resilience could be advantageous in polymer applications .

Biological Activity

n-(4-(Cyclopentylthio)phenyl)propionamide is a compound of interest due to its potential biological activity, particularly as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). This receptor plays a significant role in pain perception and inflammation, making it a target for analgesic drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in pain models, and relevant structure-activity relationships (SAR).

This compound acts primarily as a TRPV1 antagonist. TRPV1 is activated by capsaicin, leading to the sensation of pain and heat. The compound's ability to inhibit this receptor can potentially alleviate pain associated with various conditions.

Binding Interactions

Molecular modeling studies indicate that this compound binds effectively to the TRPV1 receptor. The cyclopentylthio group enhances hydrophobic interactions within the receptor's binding pocket, which is crucial for its antagonistic activity. Docking studies have shown that this compound occupies the capsaicin binding site, disrupting the receptor's activation by capsaicin .

Efficacy in Pain Models

Research has demonstrated the analgesic efficacy of this compound in various animal models of neuropathic pain. In particular, it has shown strong anti-allodynic effects in models such as the chronic constriction injury (CCI) model in mice.

Case Studies

- Neuropathic Pain Model : In a study using the CCI model, this compound exhibited dose-dependent anti-allodynic effects, achieving maximum efficacy at doses around 10 mg/kg. The compound demonstrated over 75% maximum possible effect (MPE), indicating significant analgesic potential .

- Capsaicin-Induced Hypothermia : The compound also blocked capsaicin-induced hypothermia in mice, further supporting its role as a TRPV1 antagonist. This effect was observed with oral administration prior to capsaicin injection, showcasing its potential for preemptive analgesia .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopentylthio group | Enhances hydrophobic interactions with TRPV1 |

| Propionamide moiety | Facilitates binding through hydrogen bonding with receptor |

| Phenyl ring | Provides additional π-π stacking interactions with TRPV1 |

Studies indicate that modifications to these structural components can lead to variations in potency and selectivity against TRPV1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.